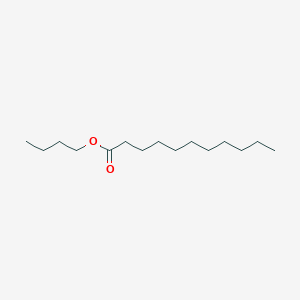

Butyl undecanoate

Description

Contextualization of Alkyl Esters within Chemical Sciences

Alkyl esters are a fundamental class of organic compounds defined by the structure R-COO-R', where R and R' represent alkyl groups. numberanalytics.com They are formed through a process called esterification, a reaction between a carboxylic acid and an alcohol, which results in the formation of the ester and a water molecule. ebsco.comreagent.co.uk The versatility and reactivity of esters make them vital in organic chemistry, where they serve as key intermediates in the synthesis of a wide array of more complex molecules. numberanalytics.comsolubilityofthings.com

The significance of alkyl esters extends across numerous scientific and industrial domains. They are integral to the production of polymers like polyesters and polyacrylates, and are used as solvents and plasticizers in manufacturing. numberanalytics.comreagent.co.uk In nature, many esters are responsible for the characteristic aromas and flavors of fruits and flowers. ebsco.comsolubilityofthings.com This property leads to their widespread use in the food, fragrance, and cosmetics industries. numberanalytics.com Furthermore, esters play a role in pharmaceuticals, sometimes used as prodrugs to enhance the solubility or bioavailability of active medicinal ingredients. numberanalytics.com The study of fatty acid alkyl esters, a sub-class to which butyl undecanoate belongs, is also crucial for applications such as the production of biodiesel. wisdomlib.org

Scope and Significance of this compound in Contemporary Academic Research

This compound, also known as butyl undecylenate, is the ester formed from undecanoic acid and butanol. Its primary significance in contemporary research appears to be concentrated in the fields of flavor and fragrance chemistry. It is recognized for its fatty, buttery, and slightly fruity or wine-like aroma and a waxy, oily taste profile. thegoodscentscompany.com This makes it a subject of interest for applications as a perfuming and flavoring agent. thegoodscentscompany.com

The academic and research interest in this compound is also tied to the characterization of its physicochemical properties, which are essential for its application and for developing predictive models for other fatty acid esters. Research findings have detailed specific properties of the compound, which are crucial for its synthesis, purification, and use in various formulations.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H30O2 |

| Molecular Weight | 242.40 g/mol |

| Boiling Point | 290.3°C at 760 mmHg |

| Flash Point | 130°C |

| Density | 0.866 g/cm³ |

| Vapor Pressure | 0.00208 mmHg at 25°C |

| logP (Octanol/Water Partition Coefficient) | 4.86050 |

Data sourced from ChemSrc. chemsrc.com

While much of the applied research on undecanoate esters has focused on more complex molecules like testosterone (B1683101) undecanoate for medical applications patsnap.comnih.govdrugbank.comwikipedia.org, the fundamental chemistry and properties of simpler esters like this compound provide a foundational understanding. The hydrolysis of the ester bond, for example, is a key mechanism in the action of such complex prodrugs, releasing the active molecule. patsnap.comdrugbank.com

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is primarily defined by its established role in the flavor and fragrance industry and the corresponding characterization of its organoleptic and basic physical properties. thegoodscentscompany.com Synthetic routes, such as the esterification of undecanoyl chloride with testosterone, have been documented for related complex undecanoate esters. chemicalbook.com

However, significant knowledge gaps persist. A 2023 review of the thermophysical properties of fatty acid esters highlighted that for several compounds, including methyl undecanoate, comprehensive experimental data, particularly for viscosity and density at various temperatures and pressures, are lacking. researchgate.net This suggests that a similar, if not greater, data scarcity exists for this compound. Such data is crucial for developing robust thermophysical property models, which are essential for process design and engineering applications beyond its current scope. researchgate.net

While esters are explored for a wide range of applications, from drug delivery to polymer science numberanalytics.comontosight.ai, the potential of this compound in these advanced areas remains largely uncharted in publicly available research. There is a lack of information on its potential antimicrobial properties, its utility as a monomer or plasticizer, or its behavior in complex systems like self-emulsifying drug delivery systems, where other undecanoate esters have been studied. google.comgoogle.com Future academic research could therefore focus on a more comprehensive characterization of its physical and chemical properties under a wider range of conditions and explore its potential utility in materials science and pharmaceutical formulation, bridging the gap between its current niche application and the broader potential of alkyl esters.

Structure

2D Structure

3D Structure

Properties

CAS No. |

10580-24-2 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

butyl undecanoate |

InChI |

InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-12-13-15(16)17-14-6-4-2/h3-14H2,1-2H3 |

InChI Key |

LZOLAOIYCPZECA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)OCCCC |

Canonical SMILES |

CCCCCCCCCCC(=O)OCCCC |

Other CAS No. |

10580-24-2 |

Synonyms |

Undecanoic acid butyl ester |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Butyl Undecanoate

Esterification Reactions for Undecanoate Ester Synthesis

Esterification is a cornerstone of chemical synthesis for producing esters like butyl undecanoate. This involves the reaction of a carboxylic acid (undecanoic acid) with an alcohol (n-butanol), typically in the presence of a catalyst to accelerate the reaction, which is thermodynamically controlled. mdpi.com

The traditional and most fundamental method for synthesizing this compound is the Fischer esterification. This approach involves heating undecanoic acid and n-butanol with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating a nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed from the reaction mixture. While effective, the use of homogeneous liquid acid catalysts presents challenges, including corrosion, difficulties in catalyst separation, and environmental concerns. mdpi.com

To overcome the drawbacks of homogeneous catalysts, significant research has focused on developing heterogeneous solid acid catalysts. These catalysts are easily separable from the reaction mixture, reusable, and generally more environmentally benign. Several novel systems have demonstrated high efficacy in synthesizing undecanoate esters.

For instance, a solid superacid catalyst, SO₄²⁻/SnO₂-SiO₂, has been used for the synthesis of this compound. Another approach utilized a magnetically separable solid acid catalyst, Fe₃O₄@SiO₂-SO₃H, which allows for easy recovery of the catalyst using a magnetic field. Brønsted acidic ionic liquids have also been employed, offering high catalytic activity and thermal stability. The performance of these catalysts varies based on reaction conditions such as temperature, reaction time, and catalyst loading.

Table 1: Comparison of Novel Heterogeneous Catalysts in this compound Synthesis

| Catalyst | Reactant Ratio (Acid:Alcohol) | Catalyst Loading | Temperature (°C) | Time (h) | Yield/Esterification Rate (%) |

|---|---|---|---|---|---|

| SO₄²⁻/SnO₂-SiO₂ | 1:2 | 1.5% of total reactant mass | 130 | 3 | 93.5 |

| Fe₃O₄@SiO₂-SO₃H | Not specified | Not specified | 120 | 3 | 96 |

| Brønsted Acidic Ionic Liquid | 1:2 | 10% w/w | 110 | 4 | 98 |

One-pot synthesis, where multiple reaction steps occur in a single reactor, represents a highly efficient and sustainable strategy. This approach minimizes waste, saves energy, and reduces operational complexity. Research in this area includes the one-pot conversion of biomass-derived molecules like levulinic acid into valuable esters. mdpi.com Another innovative one-pot process combines enzymatic esterification with metal-catalyzed hydrogenation. nih.govacs.org For example, 10-undecenoic acid can be esterified with an alcohol using an entrapped lipase (B570770), followed by hydrogenation of the double bond using an entrapped rhodium catalyst in the same pot to produce a saturated ester like pentyl undecanoate. nih.govacs.org This demonstrates the potential for creating complex, multi-step syntheses in a single, streamlined process.

Novel Catalytic Systems in this compound Production

Enzymatic and Biocatalytic Synthesis of this compound and Related Esters

Biocatalysis offers a green alternative to chemical synthesis, utilizing enzymes or whole microorganisms to produce esters under mild conditions. researchgate.net This approach is favored for producing "natural" flavor and fragrance compounds. scispace.com

Lipases (EC 3.1.1.3) are the most commonly used enzymes for ester synthesis due to their ability to catalyze esterification, alcoholysis, and acidolysis in non-aqueous environments. mdpi.comscielo.br The immobilized lipase B from Candida antarctica (often sold as Novozym 435) is a widely studied and effective biocatalyst for producing various flavor esters, including those related to this compound. nih.govfrontiersin.org

The catalytic mechanism for lipase-mediated esterification is typically described as a Ping-Pong Bi-Bi mechanism. nih.govucp.pt In this process, the lipase first binds with the acyl donor (the carboxylic acid), forming an acyl-enzyme intermediate and releasing a water molecule. nih.gov Subsequently, the alcohol binds to this complex, leading to the formation of the ester and the regeneration of the free enzyme. nih.gov

Studies on the synthesis of butyl undecylenate, a close structural analog of this compound, using Novozym 435 have shown high conversion rates (97.4%) at 50°C. Other lipases, such as those from Rhizomucor miehei and Rhizopus oryzae, are also effective for producing short-chain butyl esters like butyl butyrate (B1204436). frontiersin.orgresearchgate.net

Table 2: Examples of Enzymatic Synthesis of Butyl Esters and Analogs

| Ester Product | Enzyme Source | Key Reaction Parameters | Conversion/Yield |

|---|---|---|---|

| Butyl Undecylenate | Candida antarctica Lipase B (Novozym 435) | 50°C, 1:1 molar ratio | 97.4% conversion |

| Butyl Butyrate | Rhizomucor miehei Lipase (Lipozyme IM 20) | 40°C, 0.2 M substrate, 48 h | 40% esterification |

| Butyl Butyrate | Clostridium tyrobutyricum fermentation with added lipase | Extractive fermentation | 17.3 g/L concentration |

| Methyl/Ethyl Butyrate | Candida antarctica Lipase B (immobilized) | 25°C, 1:1 molar ratio, 8 h | >90% conversion |

Beyond using isolated enzymes, whole microbial cells can be used as factories for ester production. rsc.orgnih.gov This approach can involve a single microbial strain or a consortium of different microbes. nih.gov Clostridium species are particularly promising for producing butyl esters because they naturally produce key precursors like butanol and butyric acid. frontiersin.orgnih.gov

One strategy involves using a single strain, such as Clostridium tyrobutyricum, which is an efficient producer of butyrate, and supplementing the fermentation broth with butanol and an external lipase to synthesize butyl butyrate. frontiersin.orgresearchgate.net This method, often coupled with in-situ product removal to reduce toxicity, has achieved high ester concentrations. frontiersin.orgresearchgate.net

Another advanced approach is to engineer a single microorganism, like E. coli or Clostridium, to contain the complete metabolic pathway for ester synthesis. nih.govnih.govresearchgate.net This involves introducing genes for alcohol acyltransferases (AATs), enzymes that catalyze the final step of joining an acyl-CoA molecule with an alcohol to form an ester. rsc.orgresearchgate.net Co-culture fermentation is also being explored, where two different microbial species work together; for example, one strain produces butyrate while the other produces butanol, and an added lipase facilitates the final esterification. nih.gov These fermentative routes offer a path to the sustainable, one-pot production of esters directly from renewable feedstocks like glucose. nih.gov

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 12933 |

| Undecanoic acid | 8180 |

| n-Butanol | 263 |

| Sulfuric acid | 1118 |

| Tin(IV) oxide | 6335190 |

| Silicon dioxide | 6649339 |

| Iron(II,III) oxide | 16233182 |

| 10-Undecenoic acid | 8178 |

| Pentyl undecanoate | 20055 |

| Levulinic acid | 11579 |

| Candida antarctica lipase B | (Enzyme) |

| Rhizomucor miehei lipase | (Enzyme) |

| Rhizopus oryzae lipase | (Enzyme) |

| Butyl undecylenate | 5365518 |

| Butyl butyrate | 7762 |

| Methyl butyrate | 7783 |

| Ethyl butyrate | 7760 |

| Clostridium tyrobutyricum | (Microorganism) |

| Escherichia coli | (Microorganism) |

| Glucose | 5793 |

Optimization of Biocatalytic Reaction Conditions

The synthesis of esters like this compound through biocatalysis is a field of growing interest due to the high selectivity and mild reaction conditions offered by enzymes. mdpi.com The optimization of these processes is crucial for achieving high efficiency, yield, and environmental sustainability. mdpi.com Key parameters that are often manipulated to enhance biocatalytic esterification include the choice of solvent, water activity, temperature, and substrate concentration.

Deep Eutectic Solvents (DESs) have emerged as promising green media for biocatalytic reactions. mdpi.com Optimizing a biocatalytic process in a DES involves a comprehensive investigation of several physicochemical parameters. mdpi.com The knowledge gained from these studies helps in the rational design of enzyme-compatible DESs tailored for specific reactions. mdpi.com For instance, the lipase-catalyzed synthesis of decanoate (B1226879) compounds, which are structurally similar to undecanoates, has been successfully optimized using response surface methodology in a DES medium. mdpi.com

The following table outlines key parameters that are typically optimized in biocatalytic ester synthesis.

| Parameter | Description | Rationale for Optimization |

| Solvent System | The medium in which the reaction takes place, such as organic solvents or Deep Eutectic Solvents (DESs). mdpi.com | The solvent affects enzyme stability, activity, and substrate solubility. DESs are investigated as green alternatives to traditional organic solvents. mdpi.com |

| Dynamic Water Activity | The amount of available water in the reaction medium. mdpi.com | Water is a byproduct of esterification; its removal shifts the equilibrium towards product formation. However, a certain amount of water is essential for maintaining enzyme structure and activity. mdpi.comreaxis.com |

| Temperature | The reaction temperature. | Influences reaction rate and enzyme stability. Higher temperatures can increase rates but may also lead to enzyme denaturation. |

| Enzyme Concentration | The amount of biocatalyst used. | Affects the overall reaction rate. Optimization is needed to balance reaction speed with the cost of the enzyme. |

| Substrate Molar Ratio | The ratio of alcohol (butanol) to carboxylic acid (undecanoic acid). | Using an excess of one reactant, typically the less expensive alcohol, can drive the reaction equilibrium towards the formation of the ester. reaxis.com |

| Dynamic Viscosity | The viscosity of the reaction medium, particularly relevant for DESs. mdpi.com | High viscosity can lead to mass transfer limitations, slowing down the reaction rate. mdpi.com |

| Oxygen Transfer Rate (OTR) | Important for reactions involving oxidoreductases. mdpi.com | While less critical for lipase-catalyzed esterification, it's a key parameter in broader biocatalytic process optimization. mdpi.com |

Advanced Synthetic Strategies for this compound

Modern organic synthesis seeks methods that offer speed, efficiency, and novelty. For this compound, advanced strategies such as microwave-assisted synthesis and multicomponent reactions represent the forefront of synthetic innovation.

Microwave-assisted organic synthesis has become a valuable technology for accelerating chemical reactions. kovalent.seanton-paar.com By using microwave irradiation, reaction mixtures can be heated rapidly and efficiently to temperatures far exceeding the boiling point of the solvent in sealed vessels. anton-paar.com This superheating effect can dramatically shorten reaction times from hours or days to mere minutes. anton-paar.com

The application of microwave technology to ester synthesis offers significant advantages, including increased yields, reduced reaction times, and cleaner reactions. kovalent.se For the synthesis of this compound, a protocol would involve heating a mixture of undecanoic acid and butanol, with an acid catalyst, in a dedicated microwave reactor. The ability to rapidly screen various catalysts, solvents, and temperature conditions makes microwave synthesis a powerful tool for optimizing the production of this ester. kovalent.se

The table below compares a hypothetical microwave-assisted protocol for ester synthesis with conventional heating.

| Parameter | Conventional Reflux | Microwave-Assisted Synthesis | Advantage of Microwave |

| Heating Method | External heating (e.g., oil bath) | Internal heating via microwave irradiation anton-paar.com | Efficient, uniform, and rapid heating anton-paar.com |

| Reaction Time | Hours to days anton-paar.com | Minutes anton-paar.com | Significant time savings |

| Temperature Control | Less precise, potential for localized overheating | Precise temperature and pressure control kovalent.se | High reproducibility and safety |

| Yields | Variable | Often higher kovalent.se | Improved process efficiency |

| Vessel Type | Open or sealed | Sealed vessels anton-paar.com | Allows for superheating of solvents anton-paar.com |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a product that incorporates substantial parts of all starting materials. nih.govnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for creating molecular diversity. nih.govmdpi.com

While a direct MCR synthesis of this compound itself is not typical (as it is a simple ester), these reactions can be employed to synthesize more complex molecules containing the this compound motif. For example, a four-component Ugi reaction could theoretically be designed using undecanoic acid as the acid component, a butyl-group-containing amine, an appropriate aldehyde or ketone, and an isocyanide. nih.gov The mechanism involves the initial condensation of the amine and carbonyl compound to form an imine, which is then attacked by the isocyanide to form a nitrilium intermediate. mdpi.com Subsequent reaction with the carboxylate (undecanoate) and an intramolecular rearrangement yields a complex bis-amide product. nih.gov This approach offers a rapid route to novel derivatives with potential applications in various fields of chemistry. nih.gov

Microwave-Assisted Synthesis Protocols

Mechanistic Elucidation of this compound Synthesis Reactions

Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis of this compound. The primary routes involve esterification and transesterification, each with distinct mechanistic pathways.

The most common method for synthesizing this compound is the Fischer esterification, which involves the reaction of undecanoic acid with butanol in the presence of an acid catalyst. geeksforgeeks.org The reaction is an equilibrium process, and the removal of the water byproduct is necessary to drive it to completion. reaxis.comlibretexts.org

The mechanism of acid-catalyzed esterification proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The carboxylic acid (undecanoic acid) is first protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon. geeksforgeeks.orglibretexts.org

Nucleophilic Attack : The alcohol (butanol), acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the oxonium ion (from the attacking alcohol) to one of the hydroxyl groups, converting it into a good leaving group (water). libretexts.org

Elimination of Water : The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule. libretexts.org

Deprotonation : The protonated ester loses a proton to regenerate the acid catalyst, yielding the final ester product, this compound. libretexts.org

Another relevant method is the Steglich esterification, a milder process that is particularly useful for sterically hindered substrates. organic-chemistry.org This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species like intermediates and transition states. In the synthesis of this compound via Fischer esterification, the key species is the tetrahedral intermediate (also known as a tetrahedral alkoxide intermediate). libretexts.org This intermediate forms after the nucleophilic attack of butanol on the protonated carbonyl carbon of undecanoic acid. libretexts.org It is a high-energy species that quickly proceeds through proton transfer and elimination of water to form the final product.

In the Steglich esterification, the crucial intermediate is the O-acylisourea . organic-chemistry.org This species is formed from the reaction between undecanoic acid and DCC. It effectively activates the carboxylic acid, making it highly susceptible to nucleophilic attack by butanol. organic-chemistry.org In the absence of a nucleophile, this intermediate can slowly rearrange to a more stable N-acylurea, which is a common side product. organic-chemistry.org The role of the DMAP catalyst is to react with the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"), which is an even more potent acylating agent and does not form intramolecular side products. organic-chemistry.org

The characterization of such short-lived intermediates often requires advanced analytical techniques, such as in-situ Fourier-transform infrared spectroscopy (FTIR) and computational studies like Density Functional Theory (DFT) calculations, which can help verify proposed reaction mechanisms. researchgate.net

Advanced Analytical Techniques for Butyl Undecanoate Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in the study of butyl undecanoate, providing detailed information about its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of a related compound, 2,2-Di[(undecanoyloxy)methyl]this compound, specific chemical shifts (δ) are observed. google.comgoogle.com For instance, the terminal methyl group (–CH₃) of the butyl chain appears as a triplet at approximately 0.9 ppm. google.comgoogle.com The methylene (B1212753) groups (–CH₂–) within the butyl and undecanoate chains produce complex multiplets in the region of 1.2-1.7 ppm. google.comgoogle.com The methylene group adjacent to the ester oxygen (–O–CH₂–) is typically observed as a triplet at around 4.05 ppm. researchgate.net The methylene group alpha to the carbonyl group (–CH₂–C=O) resonates as a triplet at approximately 2.28 ppm. researchgate.net

¹³C NMR spectroscopy provides complementary data, with each unique carbon atom in the this compound molecule giving a distinct signal. For a similar compound, the carbon of the carbonyl group (C=O) is typically found around 169.79 ppm. rsc.org The carbon of the methylene group attached to the ester oxygen (–O–CH₂) appears at approximately 63.13 ppm. rsc.org The various methylene carbons of the long alkyl chains resonate in the range of 20-40 ppm, while the terminal methyl carbon of the butyl group is observed at a higher field, around 10-15 ppm. rsc.org

The structural elucidation of this compound and its analogs is often confirmed by comparing the obtained NMR data with literature values for similar ester compounds. rsc.orgresearchgate.netlookchem.com

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment (e.g., GC-MS, LC-MS/MS, ESI-MS, MALDI-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to confirm its identity. When coupled with a separation technique like gas chromatography (GC-MS), it also serves as an excellent method for purity assessment.

In GC-MS analysis, this compound is first separated from other components in a sample before being ionized and fragmented. The resulting mass spectrum shows a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. For instance, in the analysis of heated sunflower oil, a compound identified as 11-oxo-butyl undecanoate showed a molecular weight of 242. ekb.eg The fragmentation pattern observed in the mass spectrum is unique to the molecule and can be used for its definitive identification. researchgate.netekb.eg

Electrospray ionization mass spectrometry (ESI-MS) is another common technique, particularly for compounds that are amenable to ionization in solution. rsc.orglookchem.com High-resolution mass spectrometry (HR-MS) with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule with great confidence. rsc.org For example, the sodium adduct of a related compound, 11-azido-3,6,9-trioxa-1-tert-butyl-undecanoate, was observed at m/z 312.1539 [M+Na]⁺, which closely matched the calculated value of 312.1535. rsc.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sophisticated technique that offers enhanced selectivity and sensitivity, making it suitable for the analysis of complex mixtures. google.com While specific data for this compound using MALDI-MS was not found in the provided search results, this technique is generally applicable to the analysis of larger molecules and could potentially be used for certain this compound derivatives or formulations.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. In the context of this compound, these methods are used to confirm the presence of the characteristic ester functional group.

The IR spectrum of this compound will exhibit a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. The spectrum will also show C-O stretching vibrations, usually as two bands, one stronger and one weaker, in the 1300-1000 cm⁻¹ region. Additionally, the presence of the long alkyl chains will be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The structural elucidation of various organic compounds, including esters, often involves the use of IR spectroscopy to identify these key functional groups. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is often better for non-polar bonds. For this compound, the C=O stretch would also be visible in the Raman spectrum, as would the C-C and C-H vibrations of the alkyl chains.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) Coupled Techniques (e.g., GC-FID, GC-O, HS-SPME-GC-MS, HS-GC-IMS)

Gas chromatography (GC) is a premier technique for the analysis of volatile compounds like this compound. It is often coupled with various detectors for both qualitative and quantitative analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used method for quantifying organic compounds. The flame ionization detector is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of the analyte, making it ideal for quantitative analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) , as previously discussed, is a powerful tool for both identification and quantification. It has been used to identify this compound and its derivatives in various samples, including in studies of insect pheromones and the thermal decomposition products of oils. researchgate.netekb.egresearchgate.net The retention time of the compound on the GC column provides an additional layer of identification.

Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a sensitive technique used for the analysis of volatile and semi-volatile organic compounds in a sample matrix. This method involves the extraction of analytes from the headspace above a sample using a coated fiber, followed by thermal desorption into the GC-MS system. This technique is particularly useful for analyzing trace levels of this compound in complex samples.

While direct mentions of GC-Olfactometry (GC-O) and Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) for this compound were not prominent in the search results, these techniques are highly relevant. GC-O would be employed in studies where the odor properties of this compound are of interest, allowing for the correlation of specific odors with the compound as it elutes from the GC column. HS-GC-IMS is an emerging technique that offers rapid and sensitive analysis of volatile organic compounds and could be applied to the analysis of this compound in various applications.

The table below summarizes the key analytical techniques and their applications in the study of this compound.

| Technique | Application | Key Findings/Observations |

| ¹H NMR | Structural Elucidation | Provides chemical shifts for protons in different environments within the molecule. google.comgoogle.comresearchgate.net |

| ¹³C NMR | Structural Elucidation | Identifies unique carbon atoms and their chemical environments. rsc.org |

| GC-MS | Molecular Confirmation & Purity | Determines molecular weight and fragmentation patterns for identification and can separate from impurities. researchgate.netekb.egresearchgate.net |

| ESI-MS | Molecular Confirmation | Provides accurate mass measurements, often as adducts like [M+Na]⁺. rsc.orglookchem.com |

| IR & Raman | Functional Group Analysis | Confirms the presence of the ester carbonyl (C=O) and C-O bonds. researchgate.net |

| UV/Vis | Analytical Protocols | Generally not a primary technique for this compound itself but can be used in broader analytical methods. rsc.orgresearchgate.net |

| GC-FID | Quantification | Provides accurate quantification of this compound. |

| HS-SPME-GC-MS | Trace Analysis | Enables sensitive detection of volatile this compound in complex matrices. |

Liquid Chromatography (LC) Coupled Techniques (e.g., HPLC, LC-MS/MS, LC-Q-TOF/MS)

Liquid chromatography (LC) and its hyphenated techniques are powerful tools for the analysis of esters like this compound, offering high sensitivity and selectivity. These methods are particularly valuable for complex matrices where this compound may be present alongside other structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of esters. A rapid, sensitive, and selective reversed-phase HPLC (RP-HPLC) method can be validated for the quantification of esters. researchgate.netlongdom.orgresearchgate.net For instance, a study on testosterone (B1683101) undecanoate, an ester with a similar long-chain fatty acid moiety, utilized a C18 column with 100% methanol (B129727) as the mobile phase and UV detection at 240 nm. researchgate.netresearchgate.net The method demonstrated good linearity, accuracy, and precision, making it suitable for routine analysis. researchgate.netresearchgate.net Another HPLC method developed for isopropyl esters employed a diode array detector (DAD) and achieved a low limit of detection. oatext.com The versatility of HPLC allows for both isocratic and gradient elution methods to optimize the separation of target analytes from potential impurities. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, making it ideal for trace-level analysis of esters in complex samples. nih.govrsc.org This technique combines the separation power of LC with the mass-analyzing capabilities of tandem mass spectrometry. For the analysis of fatty acid esters, LC-MS/MS methods often employ positive ion atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode. nih.gov This allows for the detection of specific precursor-to-product ion transitions, significantly reducing background noise and improving quantification accuracy. nih.gov The development of LC-MS/MS methods for esters like glycidyl (B131873) fatty acid esters has demonstrated low limits of detection, in the range of micrograms per kilogram (µg/kg). nih.gov Furthermore, the use of stable isotope dilution analysis (SIDA) with deuterated internal standards can be incorporated to achieve high accuracy and precision in quantification. nih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) is a high-resolution mass spectrometry (HRMS) technique that offers accurate mass measurements, enabling the confident identification and confirmation of unknown compounds. spectroscopyonline.comcore.ac.uk This is particularly useful in research for identifying novel esters or characterizing complex ester profiles. LC-Q-TOF/MS can directly analyze wax esters and other fatty components with minimal sample preparation. spectroscopyonline.com The high mass accuracy of Q-TOF allows for the determination of the elemental composition of analytes, aiding in their structural elucidation. nih.gov In the analysis of various esters, LC-Q-TOF/MS has proven to be a powerful tool for both qualitative screening and quantitative analysis. core.ac.uknih.govmdpi.com

The table below summarizes typical parameters for LC-based analysis of esters, which can be adapted for this compound research.

| Technique | Column | Mobile Phase | Detector | Key Advantages |

| HPLC | C18, C8 researchgate.netmdpi.com | Acetonitrile, Methanol, Water mixtures researchgate.netmdpi.com | UV, DAD researchgate.netoatext.com | Robust, cost-effective, good for routine quantification. |

| LC-MS/MS | C18, Silica nih.gov | Methanol, Isopropanol, Hexane (B92381) mixtures nih.gov | Triple Quadrupole (QqQ) nih.gov | High sensitivity and selectivity, ideal for trace analysis. nih.govrsc.org |

| LC-Q-TOF/MS | C18 spectroscopyonline.com | Water, 2-Propanol, Butanol mixtures with ammonium (B1175870) formate (B1220265) spectroscopyonline.com | Quadrupole Time-of-Flight (Q-TOF) spectroscopyonline.com | Accurate mass measurement, confident compound identification. spectroscopyonline.comcore.ac.uk |

Rigorous Characterization for Research Purity and Compositional Analysis

Ensuring the purity and accurately determining the composition of this compound are critical for research applications. This requires rigorous characterization using validated analytical methods and appropriate statistical interpretation of the data.

Method Validation in Quantitative Analysis of Esters

Method validation is essential to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. For the quantitative analysis of esters like this compound, validation should encompass several key parameters as outlined by international guidelines. researchgate.net

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. oatext.comscielo.br This is often demonstrated by showing that the analyte peak is well-resolved from other peaks in the chromatogram. scielo.br

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netresearchgate.netoatext.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable. researchgate.netresearchgate.netfrontiersin.org

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovery is calculated. researchgate.netresearchgate.netscielo.br Recoveries are typically expected to be within a range of 80-120%. frontiersin.org

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. scielo.br

Intermediate Precision (Inter-assay precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc. scielo.br RSD values should typically be below a certain threshold, often less than 15%. frontiersin.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. oatext.comrsc.org The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. oatext.comrsc.org These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. frontiersin.orgrsc.org

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.netresearchgate.netscielo.br Parameters that may be varied include mobile phase composition, flow rate, and column temperature. researchgate.netresearchgate.net

The following table provides an example of validation parameters and their typical acceptance criteria for the analysis of an ester.

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Linearity (R²) | > 0.99 | researchgate.netresearchgate.netfrontiersin.org |

| Accuracy (% Recovery) | 80 - 120% | frontiersin.org |

| Precision (% RSD) | < 15% | frontiersin.org |

| LOD (Signal-to-Noise) | ~3:1 | frontiersin.orgrsc.org |

| LOQ (Signal-to-Noise) | ~10:1 | frontiersin.orgrsc.org |

Theoretical and Computational Chemistry of Butyl Undecanoate

Development and Application of Advanced Computational Methodologies

The application of sophisticated computational techniques is crucial for accurately modeling the behavior of molecules like butyl undecanoate. These methods can overcome the limitations of more traditional computational approaches, particularly for systems with complex electronic features or those involving excited states.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. However, standard DFT functionals often struggle with describing long-range electron-electron interactions accurately. This deficiency can be particularly problematic for molecules with extended structures, like this compound.

Long-Range Corrected Density Functional Theory (LC-DFT) addresses this issue by partitioning the electron-electron interaction into short-range and long-range components. The short-range part is treated by a standard DFT exchange functional, while the long-range part is described by the exact Hartree-Fock exchange. This hybrid approach provides a more accurate description of phenomena where long-range interactions are critical.

For a molecule such as this compound, with its long alkyl chain, LC-DFT would be instrumental in accurately modeling:

Non-covalent interactions: The folding and packing of the molecule in different phases would be influenced by weak intramolecular and intermolecular dispersion forces, which are better described by dispersion-corrected LC-DFT functionals.

Charge-transfer excitations: Although less prominent than in conjugated systems, understanding any potential for long-range charge transfer within the molecule or between interacting molecules would require LC-DFT.

Thermochemical properties: Accurate calculation of properties like enthalpy of formation and reaction energies benefits from the improved description of electron correlation provided by LC-DFT.

While specific LC-DFT studies on this compound are not readily found, research on similar long-chain esters and other organic molecules demonstrates the utility of this approach for obtaining reliable geometries and energies. cenmed.comgoogleapis.comfishersci.ca

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the electronic excited states of molecules. It is the primary computational method for predicting and interpreting UV-Vis and other electronic spectra. By calculating the response of the electron density to a time-dependent electric field (like that of light), TD-DFT can determine the energies of electronic transitions and their corresponding oscillator strengths.

For this compound, TD-DFT calculations could predict its electronic absorption spectrum. The primary electronic transitions would likely be associated with the ester functional group, specifically the n → π* and π → π* transitions of the carbonyl group.

A typical TD-DFT study on this compound would involve:

Geometry Optimization: The ground-state geometry of the molecule would first be optimized using a suitable DFT functional and basis set.

Excited State Calculation: TD-DFT calculations would then be performed on the optimized geometry to compute the vertical excitation energies and oscillator strengths.

Spectral Simulation: The calculated transitions can be broadened using Gaussian or Lorentzian functions to simulate a theoretical spectrum, which can then be compared with experimental data if available.

The choice of functional is critical in TD-DFT calculations. For organic molecules, hybrid functionals are often employed. In some cases, LC-DFT functionals can also provide more accurate predictions of excitation energies, especially for Rydberg and charge-transfer states. fishersci.ca While detailed TD-DFT predictions for this compound are not present in the surveyed literature, the methodology has been successfully applied to a vast range of organic molecules to elucidate their photophysical properties.

Environmental Transformation and Biodegradation of Butyl Undecanoate

Microbial and Enzymatic Biodegradation Pathways of Esters

The biological breakdown of esters like butyl undecanoate is a critical process mediated by a diverse range of microorganisms and their enzymes. This process ultimately converts the organic compound into simpler inorganic molecules.

Identification of Degrading Microorganisms and Specific Esterases/Lipases

The cleavage of the ester bond is the initial and rate-limiting step in the biodegradation of ester compounds. umweltprobenbank.de This reaction is catalyzed by a broad class of enzymes known as hydrolases, specifically carboxylesterases (EC 3.1.1.x), which include lipases and esterases. wikipedia.orgwikipedia.org These enzymes are widely distributed among various microorganisms. wikipedia.org

Numerous bacterial and fungal species have been identified as capable of degrading esters. Bacteria from genera such as Pseudomonas, Rhodococcus, and Bacillus are frequently cited for their ester-degrading capabilities. umweltprobenbank.dewikipedia.orgwikipedia.org For instance, Rhodococcus rhodochrous has been shown to possess membrane-bound esterase activity effective against di-ester plasticizers. fishersci.ie Similarly, the bacterium Ideonella sakaiensis has gained attention for its ability to degrade polyethylene (B3416737) terephthalate (B1205515) (PET), a polyester, using specific enzymes. umweltprobenbank.de

Fungi are also significant contributors to ester degradation. nih.gov Enzymes like cutinases and lipases from fungal sources have been utilized to test the biodegradation of various esters. nih.gov

The general mechanism for these enzymes involves a catalytic triad, typically composed of serine, histidine, and an acidic residue (aspartate or glutamate), which facilitates the hydrolysis of the ester bond. wikipedia.org Screening for these enzymes often involves using chromogenic substrates like p-nitrophenyl esters or observing halo formation on agar (B569324) plates containing triglycerides. wikipedia.org Lipases can be distinguished from esterases by their substrate specificity, with lipases preferentially cleaving longer-chain fatty acid esters like p-nitrophenyl palmitate, while esterases act on shorter-chain esters like p-nitrophenyl butyrate (B1204436). wikipedia.org

Elucidation of Metabolic Pathways and Intermediate Metabolites in Ester Degradation

The microbial degradation of an ester such as this compound begins with the hydrolytic cleavage of the ester bond by esterases or lipases. nih.gov This initial step yields the corresponding alcohol and carboxylic acid. nih.gov

Initial Hydrolysis:

this compound + Water → Butan-1-ol + Undecanoic acid

Following this primary hydrolysis, the resulting intermediates are further metabolized by the microorganisms through distinct pathways.

Degradation of Butan-1-ol: The butan-1-ol is typically oxidized to its corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways. wikipedia.org

Degradation of Undecanoic Acid: The undecanoic acid, a fatty acid, is catabolized through the β-oxidation pathway. wikipedia.org This process sequentially shortens the fatty acid chain, producing molecules of acetyl-CoA, which are then channeled into the tricarboxylic acid (TCA) cycle for energy production. umweltprobenbank.de

A well-studied example is the degradation of PET by Ideonella sakaiensis. The bacterium first breaks down the polymer into its monomers, mono(2-hydroxyethyl) terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET). umweltprobenbank.de These are then hydrolyzed to terephthalic acid (TPA) and ethylene (B1197577) glycol. umweltprobenbank.de The TPA is further metabolized via protocatechuic acid (PCA) and the β-ketoadipate pathway, ultimately forming acetyl-CoA and succinyl-CoA, which enter the TCA cycle. umweltprobenbank.de This provides a model for how the breakdown products of complex esters are integrated into central metabolism.

Parameters Influencing Biodegradation Rates (e.g., Inoculum Composition, Environmental Conditions)

The rate of ester biodegradation is not an intrinsic property of the chemical alone but is heavily influenced by a variety of environmental and biological factors. fishersci.ca

Key Influencing Parameters:

| Parameter | Effect on Biodegradation Rate | References |

| Chemical Structure | Esters with simpler structures and shorter carbon chains are generally more biodegradable. The presence of functional groups like hydroxyl or carbonyl groups can enhance microbial activity. | nih.gov |

| Temperature | Lower temperatures typically decrease microbial activity, leading to slower degradation rates. For example, the half-life of mono-alkyl phthalate (B1215562) esters in marine sediments increased approximately 8-fold when the temperature was lowered from 22°C to 5°C. | fishersci.caethersolvent.com |

| pH | The pH of the environment affects both the activity of microbial enzymes and the chemical stability of the ester itself. Optimal pH ranges exist for specific microbial consortia. | nih.govmetabolomicsworkbench.org |

| Oxygen Availability | The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are utilized. Aerobic degradation is generally faster. | fishersci.ca |

| Inoculum Composition | The diversity and density of the microbial population are crucial. An environment with a well-acclimated and diverse microbial consortium will exhibit higher degradation rates. | metabolomicsworkbench.org |

| Nutrient Availability | The presence of essential nutrients can support microbial growth and co-metabolic degradation processes. | metabolomicsworkbench.org |

| Substrate Concentration | The concentration of the ester can influence degradation kinetics. At very high concentrations, some compounds may become toxic to microorganisms. | fishersci.ca |

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

In addition to biological processes, esters can be broken down by non-biological, or abiotic, mechanisms. The most significant of these are photodegradation and hydrolysis. wikipedia.orgmetabolomicsworkbench.org

Photodegradation Kinetics and Product Formation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. wikipedia.org The rate of photodegradation for esters often follows first-order kinetics. wikidata.orgiiab.me

The process can occur through two main pathways:

Direct Photolysis: Where the molecule itself absorbs light energy, leading to bond cleavage.

Indirect Photolysis: Where other substances in the environment, known as photosensitizers (e.g., humic substances), absorb light and produce highly reactive species like hydroxyl radicals (•OH) that then attack the ester. wikidata.orgiiab.me

For example, studies on phthalate esters have shown that the degradation rate can depend on the length of the alkyl side chain and the specific photochemical system (e.g., UV alone, UV/TiO2). wikidata.orgiiab.me In aqueous environments, photochemically-produced hydroxyl radicals are a primary driver of degradation for many organic compounds. nih.gov The reaction of these radicals with an ester like this compound would lead to its fragmentation and the formation of various smaller, more oxidized products. The specific products would depend on the reaction conditions and the part of the molecule that is attacked (e.g., the aromatic ring vs. the alkyl chain in phthalates). americanelements.com

Table: Factors in Ester Photodegradation

| Factor | Description | References |

|---|---|---|

| Light Source | The wavelength and intensity of light (e.g., UV, simulated sunlight) are critical. | iiab.meamericanelements.com |

| Photosensitizers | Substances like humic acids or titanium dioxide (TiO₂) can accelerate degradation by producing reactive oxygen species. | wikidata.orgwikipedia.org |

| Chemical Structure | The structure of the ester, such as the length of the alkyl chain, influences its susceptibility to photodegradation. | wikidata.orgiiab.me |

| Reaction Medium | The solvent (e.g., water, organic phases) can affect the degradation rate and mechanism. | americanelements.com |

Hydrolytic Stability and Pathway Analysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. sigmaaldrich.com For an ester, this means reverting to its constituent alcohol and carboxylic acid. fishersci.finih.gov This is often the first and most crucial step in both abiotic and biotic degradation pathways. sigmaaldrich.comfishersci.fi

Hydrolysis Reaction:

this compound + H₂O ⇌ Butan-1-ol + Undecanoic acid

The stability of an ester against hydrolysis is influenced by several factors:

Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of hydrolysis. nih.gov

pH: Hydrolysis can be catalyzed by both acids and bases. The rate is generally slowest around neutral pH and increases significantly under acidic or alkaline conditions. fishersci.at

Chemical Structure: Steric hindrance around the carbonyl group of the ester can significantly slow down the rate of hydrolysis. Esters made from branched-chain carboxylic acids are generally more hydrolytically stable. sigmaaldrich.comfishersci.fi

Presence of Water: As a reactant, the concentration of water can drive the reaction equilibrium. nih.gov

The process is reversible, but in most environmental settings, the products (alcohol and acid) are further degraded, pulling the reaction forward. fishersci.fi The hydrolytic stability of an ester is therefore a key determinant of its environmental persistence. While some applications require high stability, for others, such as marine lubricants, a controlled rate of hydrolysis and subsequent biodegradation is desirable. nih.gov

Environmental Fate Modeling and Prediction for Ester Compounds

The environmental fate of chemical substances like this compound is of significant interest for assessing potential ecological risks. Predicting how a compound will behave in the environment—where it will go, how long it will persist, and how it will transform—is crucial. For many commercial chemicals, including numerous ester compounds, extensive empirical data on environmental behavior is not always available. In such cases, environmental fate modeling and predictive techniques become indispensable tools. These models use the physicochemical properties and structural features of a chemical to estimate its distribution and persistence in various environmental compartments such as air, water, soil, and sediment. chemsafetypro.comepisuite.dev

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this predictive approach. QSARs establish a mathematical relationship between the chemical structure of a compound and its properties, including those that govern its environmental fate, such as biodegradability and partitioning behavior. chemsafetypro.com Programs like the US EPA's Estimation Programs Interface (EPI) Suite™ are widely used collections of QSARs and other estimation methods that predict properties like water solubility, vapor pressure, octanol-water partition coefficient (log K_ow_), and biodegradation rates. chemsafetypro.comepisuite.devepa.gov These predictions are vital for screening-level risk assessments and for prioritizing chemicals for further testing. episuite.dev

Development and Validation of Kinetic Models for Biodegradation Assessment

Kinetic models are essential for quantifying the rate at which a substance is biodegraded in the environment. These models provide a framework for interpreting data from biodegradability tests and for extrapolating these findings to predict persistence under various environmental conditions. researchgate.net For many organic chemicals, including esters, the biodegradation process can often be described by simplified kinetic models.

The most common approach is the application of first-order kinetics , which assumes that the rate of degradation is directly proportional to the concentration of the substance. mdpi.comnih.gov This model is frequently used to derive biodegradation half-lives (the time required for 50% of the substance to be degraded), a key parameter in persistence assessments. concawe.eu A simplified first-order kinetic model can be expressed by the equation:

*C_t_ = C_0_ * e^−kt^

Where:

C_t_ is the concentration at time t

C_0_ is the initial concentration

k is the first-order rate constant (time⁻¹)

More complex models, such as Monod kinetics , may be employed, especially in contexts where the concentration of the substrate or the microbial population density are limiting factors. nih.gov The Monod model relates the rate of substrate utilization to the substrate concentration and the maximum specific growth rate of the microorganisms. However, for poorly soluble substances like many long-chain esters, the dissolution rate from the non-aqueous phase to the aqueous phase where biodegradation occurs can be the rate-limiting step. In such cases, the aqueous concentration may remain low but constant, leading to pseudo-zero-order or pseudo-first-order kinetics. nih.gov

The development and validation of these models rely on experimental data from standardized biodegradation tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), like the OECD 301 series for ready biodegradability. umweltbundesamt.de For instance, a study on the biodegradation kinetics of phthalate esters fitted experimental data to various substrate inhibition models to determine the most accurate predictive model for their degradation. nih.gov Similarly, kinetic models have been developed for fatty acid methyl esters (FAMEs), showing that degradation rates can be influenced by factors like carbon chain length and the degree of unsaturation. nih.gov

Validation of these models involves comparing their predictions against experimental results. For example, a simplified biodegradation kinetic model combining a probabilistic approach with first-order kinetics was developed and its parameters were fitted using OECD 301F test data for a large set of chemicals. researchgate.netcapes.gov.br Such validated models can then be used to predict biodegradation pathways and half-lives for new or untested chemicals based on their molecular structure.

Assessment of Environmental Persistence and Fate

The environmental persistence of a substance is its ability to remain in the environment for an extended period before being degraded by biotic or abiotic processes. Assessing the persistence of this compound and other esters involves integrating data on biodegradation, hydrolysis, and partitioning behavior, often derived from predictive models when experimental data are scarce.

Biodegradation is a primary degradation pathway for fatty acid esters. Esters are generally susceptible to enzymatic hydrolysis by microbial lipases and esterases, breaking them down into an alcohol (n-butanol) and a fatty acid (undecanoic acid). Both of these breakdown products are typically readily biodegradable. nih.gov Predictive models like EPI Suite's BIOWIN™ can provide an initial assessment. For long-chain esters, ready biodegradability is common. For example, several methyl esters of straight-chain fatty acids are considered readily biodegradable based on experimental studies. europa.eu This suggests that persistence in the environment is not expected. europa.eu

Abiotic degradation , primarily hydrolysis, is another potential fate process. However, for many fatty acid esters, the rate of biodegradation is significantly faster than abiotic hydrolysis, making the latter a less relevant degradation pathway. europa.eu Predictive tools like HYDROWIN™ can estimate hydrolysis half-lives at different pH values. epa.gov

The environmental fate , or partitioning, of this compound is largely governed by its physicochemical properties, such as its high octanol-water partition coefficient (log K_ow_) and low water solubility. These properties indicate that if released into water, it would tend to adsorb to suspended solids and sediment. canada.ca If released to soil, it is expected to have low mobility and remain in the soil compartment. canada.ca Volatilization to the atmosphere is generally not a significant process for long-chain esters due to their low vapor pressure. europa.eu

The following table provides predicted environmental fate properties for this compound using the EPI Suite™ model, which is a standard tool for this type of assessment.

| Property | Predicted Value | Interpretation |

| Biodegradation | ||

| BIOWIN Probability (Ready Biodegradable) | 0.88 | High probability of being readily biodegradable |

| BIOWIN Ultimate Biodegradation Timeframe | Weeks | Suggests relatively rapid and complete degradation |

| Partitioning | ||

| Log K_ow (Octanol-Water Partition Coeff.) | 6.49 | High potential for sorption to organic matter in soil and sediment |

| Water Solubility | 0.057 mg/L | Very low water solubility |

| Persistence | ||

| Atmospheric Oxidation Half-life | 19.3 hours | Relatively rapid degradation in the atmosphere |

| Soil Half-life | Weeks (estimated from biodegradation) | Not expected to persist in soil |

| Sediment Half-life | Weeks to Months (estimated from biodegradation) | Not expected to persist in sediment |

| Data are estimates from US EPA EPI Suite™ and are intended for screening-level assessment. |

Butyl Undecanoate in Advanced Materials and Renewable Chemical Research

Role as a Renewable Chemical Building Block

Butyl undecanoate, a butyl ester of undecanoic acid, is gaining attention in the field of sustainable chemistry. Its origins from renewable feedstocks and its chemical structure make it a versatile platform molecule for the synthesis of a variety of other chemicals and materials.

Feedstock for Sustainable Chemical Synthesis

This compound serves as a valuable renewable chemical building block, primarily due to its derivation from plant-based sources. The undecanoate portion of the molecule originates from undecanoic acid, which can be produced from the pyrolysis of castor oil, a non-edible vegetable oil. cenmed.com Castor oil is rich in ricinoleic acid, which upon heating, can be converted to undecylenic acid and heptanal. cenmed.com Subsequently, the undecylenic acid can be hydrogenated to produce undecanoic acid. The esterification of undecanoic acid with butanol, which can also be derived from biomass fermentation (bio-butanol), yields this compound. This entire pathway, starting from a non-food crop, positions this compound as a sustainable alternative to petroleum-derived chemicals.

The principles of green chemistry encourage the use of renewable feedstocks to minimize environmental impact. google.comuni.lu By utilizing this compound, chemical manufacturers can reduce their reliance on fossil fuels and contribute to a more circular economy. The long aliphatic chain of the undecanoate moiety and the functional ester group provide reactive sites for a variety of chemical transformations, allowing it to be a precursor for surfactants, lubricants, and other specialty chemicals.

Precursor in Bio-based Polymer Chemistry Research

In the realm of polymer science, this compound holds potential as a precursor and a modifying agent in the development of bio-based polymers. While monofunctional fatty acids and their esters can act as chain terminators in polymerization processes, they can also be chemically modified to become bifunctional monomers. researchgate.net Furthermore, the incorporation of long alkyl chains from fatty acid esters into polymer structures can significantly influence the final properties of the material, such as flexibility and hydrophobicity. researchgate.net

Research into fatty acid-based polymers has shown that the long hydrocarbon chains can be leveraged to create materials with tailored thermal and mechanical properties. For instance, the esterification of polymers with long-chain fatty acids has been found to lower the glass transition temperature and enhance the melt flow properties. acs.org Although direct studies on this compound in this context are emerging, its structure suggests it could be used to introduce flexibility into otherwise rigid polymer backbones, acting as an internal plasticizer. This is particularly relevant for brittle bioplastics like polylactic acid (PLA), where such modifications can improve toughness and expand their range of applications. mdpi.com The exploration of undecylenic acid, the precursor to undecanoic acid, as a synthon for various polymer applications underscores the potential of its derivatives, like this compound, in creating novel bio-based polymeric materials. uni.lu

Integration into Novel Material Systems (Focus on Chemical Role, Not End-Product Properties)

The chemical characteristics of this compound make it a candidate for integration into a variety of advanced material systems. Its role is primarily centered on its ability to act as a modifier at interfaces, a surface-active agent, or a precursor for functional molecules.

Use in Advanced Composite Material Development Research

As a plasticizer, a molecule like this compound can increase the flexibility and workability of the polymer matrix by reducing the intermolecular forces between polymer chains. mdpi.comrsc.org The long, non-polar alkyl chain of the undecanoate can intersperse itself between polymer chains, increasing the free volume and allowing for greater chain mobility. mdpi.com This can be particularly useful in tailoring the mechanical response of the composite.

As a compatibilizer, especially in composites where the filler and matrix have different polarities (e.g., cellulosic fibers in a non-polar polymer matrix), fatty acid esters can improve interfacial adhesion. nih.gov While this compound itself is non-polar, it can be functionalized to have a polar head group, enabling it to act as a bridge between hydrophilic fillers and a hydrophobic matrix. This chemical role is crucial for enhancing stress transfer from the matrix to the reinforcement, a key factor in the strength of the composite material. The use of fatty acid esters to dissolve polymers like polystyrene for the creation of new composite materials further highlights their utility in this area. google.com

Application in Functional Coatings and Surface Modification Research

A direct application of a this compound derivative has been demonstrated in the field of surface modification. Specifically, a synthesized perester silane, t-butyl peroxy-11-trichlorosilyl undecanoate, has been used to covalently modify silicate (B1173343) substrates. Current time information in Nyong-et-Kellé, CM.thegoodscentscompany.com This molecule is created through the hydrosilylation of t-butyl peroxy-10-undecenoate. Current time information in Nyong-et-Kellé, CM.

The chemical process involves the formation of a self-assembled monolayer (SAM) on the silicate surface. Current time information in Nyong-et-Kellé, CM.thegoodscentscompany.com The trichlorosilyl (B107488) group of the molecule reacts with the hydroxyl groups on the silicate surface, forming strong covalent bonds. This leaves the this compound-peroxy end of the molecule extending away from the surface. This modified surface can then act as a platform for "grafting from" polymerization, where the surface-bound perester groups initiate the in-situ polymerization of various acrylate (B77674) monomers. Current time information in Nyong-et-Kellé, CM. This technique allows for the creation of dense polymer brushes on the substrate, effectively altering its surface properties for applications in functional coatings. Current time information in Nyong-et-Kellé, CM.rsc.org

Exploration as a Component or Precursor in Energy-Related Materials (e.g., biofuels)

Butyl esters of fatty acids are being actively researched as a form of second-generation biodiesel. fishersci.ca Unlike first-generation biofuels that may compete with food sources, second-generation biofuels can be derived from non-edible oils like babassu oil. fishersci.cascielo.br Research on butyl esters of babassu oil (BBuE) has shown them to have favorable fuel properties. fishersci.ca Butanol, as the alcohol component, offers advantages over the more commonly used methanol (B129727), such as a higher boiling point and better miscibility with diesel fuel. ontosight.ai

The fatty acid profile of babassu oil is dominated by shorter chains like lauric and myristic acid. ontosight.aibotanicalformulations.com However, the principle of using butyl esters of fatty acids as a biofuel component is directly transferable to this compound. The long hydrocarbon chain of undecanoic acid makes it an energy-dense molecule. As a butyl ester, it would likely exhibit properties desirable for a diesel additive or a standalone biofuel, such as a high cetane number and good lubricity. The combustion characteristics of other butyl esters, like n-butyl acetate, have been studied, showing them to be viable biofuel additives. lipidmaps.org This body of research supports the exploration of this compound as a potential component in the formulation of advanced, sustainable biofuels.

Principles of Green Chemistry in this compound Research

The application of green chemistry principles to the synthesis and use of this compound is a focal point of current research, aiming to develop more sustainable and environmentally benign chemical products and processes. These principles guide the innovation of methodologies that reduce waste, use renewable resources, improve energy efficiency, and minimize health and environmental hazards.

Sustainable Synthesis Methodologies and Process Intensification

The drive towards sustainability has spurred significant innovation in the synthesis of esters like this compound, focusing on greener reaction pathways and the intensification of production processes. These efforts align with core green chemistry principles, including catalysis, use of renewable feedstocks, and design for energy efficiency. nih.govwikipedia.org

Sustainable Synthesis Methodologies

Traditional esterification often relies on homogeneous acid catalysts like sulfuric acid, which can be corrosive, difficult to separate from the product, and generate significant waste. scielo.br Green chemistry seeks to replace these with more sustainable alternatives.

Enzymatic Catalysis: One of the most promising green routes for this compound synthesis is through enzyme-catalyzed esterification. Lipases, such as immobilized Candida antarctica lipase (B570770) B (CalB), are highly effective biocatalysts for this reaction. scielo.brtandfonline.comasianpubs.org This method offers several advantages:

High Selectivity: Enzymes operate with high specificity, reducing the formation of unwanted by-products.

Mild Reaction Conditions: Reactions can be conducted at or near ambient temperature and pressure, significantly lowering energy consumption compared to conventional methods. scielo.brresearchgate.net

Renewable Catalyst: The enzyme itself is a biological and renewable material.

Ease of Separation: Immobilized enzymes can be easily filtered from the reaction mixture and reused, simplifying purification and reducing waste. fishersci.ca

The synthesis proceeds by reacting undecylenic acid with butanol in the presence of the lipase. The use of bio-based feedstocks, such as undecylenic acid derived from castor oil and bio-butanol from fermentation, further enhances the green credentials of the process. fishersci.canih.gov

Heterogeneous Catalysis: The use of solid acid catalysts is another green alternative to mineral acids. These catalysts, which can include ion-exchange resins or zeolites, are easily separated from the reaction products and can be regenerated and reused, thus minimizing waste and corrosion problems.

Process Intensification

Process intensification refers to the development of substantially smaller, cleaner, and more energy-efficient technologies. mdpi.com For ester production, reactive distillation is a prime example of an intensified process. researchgate.netntnu.no

Reactive Distillation (RD): This technology combines the chemical reaction (esterification) and the separation of products (distillation) into a single integrated unit. mdpi.comresearchgate.net In the synthesis of this compound, as the ester and water are formed in the reactive section of the column, the water by-product is continuously removed. This constant removal shifts the reaction equilibrium towards the products, leading to higher conversion rates and product purity. ntnu.no This technique has been shown to offer significant advantages for similar esterification reactions. ntnu.noacs.org

The table below summarizes the advantages of these modern synthesis approaches over conventional methods.

| Feature | Conventional Synthesis (e.g., Sulfuric Acid Catalyst) | Sustainable Synthesis (e.g., Enzymatic) | Process Intensification (e.g., Reactive Distillation) |

| Catalyst | Homogeneous (e.g., H₂SO₄) | Heterogeneous (Immobilized Lipase) | Heterogeneous (e.g., Catalytic Packing) |

| Separation | Difficult; requires neutralization and washing, generates waste | Simple filtration, catalyst is reusable | Integrated within the process |

| Reaction Conditions | High temperature | Mild temperature and pressure | Optimized temperature/pressure profile |

| Energy Consumption | High | Low | Reduced due to process integration |

| Waste Generation | High (acidic wastewater) | Minimal | Significantly reduced |

| Conversion Rate | Equilibrium-limited | High, but can be slow | High due to equilibrium shift |

| Overall Efficiency | Moderate | Good | Very High |

Potential as an Eco-Friendly and Bio-based Solvent in Chemical Processes

The principles of green chemistry strongly advocate for the replacement of hazardous solvents with safer, more environmentally benign alternatives. wikipedia.orgwikipedia.org this compound, as a fatty acid ester derived from renewable resources, exhibits significant potential as a green solvent. mdpi.comnih.govnih.gov

Its characteristics align well with the criteria for a green solvent:

Bio-based Origin: this compound can be synthesized entirely from renewable feedstocks: undecylenic acid from castor oil and butanol from biomass fermentation. fishersci.canih.govnih.gov This reduces the reliance on petrochemicals.

Biodegradability: Fatty acid esters are known to be readily biodegradable, preventing long-term persistence and accumulation in the environment. mdpi.com

Low Toxicity: Compared to many conventional industrial solvents, fatty acid esters generally exhibit low toxicity profiles. nih.gov This makes them safer for both human health and ecosystems.

Favorable Physical Properties: With a high boiling point and low volatility, this compound can reduce fugitive emissions of volatile organic compounds (VOCs). Its non-polar nature makes it a suitable replacement for hydrocarbon solvents like hexane (B92381) and toluene (B28343) in certain applications. wikipedia.orgfishersci.se

These properties position this compound as a viable green alternative to traditional, often hazardous, solvents used in a variety of applications, including formulations, cleaning agents, and reaction media. Its potential use as a solvent in microbial bioreaction processes has also been noted. fishersci.se

The following table compares the properties of this compound with several common, more hazardous industrial solvents.

| Property | This compound | Toluene fishersci.sesolvo-chem.com | n-Hexane wikipedia.orgnih.gov | N-Methyl-2-pyrrolidone (NMP) wikipedia.orgfishersci.atumweltprobenbank.de | Dimethylformamide (DMF) wikipedia.orgjkenterprises.com.pk |

| Source | Renewable (Bio-based) | Petrochemical | Petrochemical | Petrochemical | Petrochemical |

| Boiling Point (°C) | ~298 | 111 | 69 | 202 | 153 |

| Primary Hazards | Low | Flammable, Neurotoxic, Reproductive Hazard | Flammable, Neurotoxic, Aspiration Hazard | Reproductive Toxicant, Irritant | Flammable, Reproductive Toxicant, Irritant |

| Biodegradability | Readily Biodegradable | Slow | Moderate | Slow | Moderate |

| VOC Potential | Low | High | Very High | Low | Moderate |

Future Research Directions and Emerging Paradigms for Butyl Undecanoate

Interdisciplinary Research Synergies in Ester Chemistry

The study of esters, including Butyl undecanoate, is increasingly benefiting from an interdisciplinary approach that merges organic chemistry with fields like biocatalysis, materials science, and supramolecular chemistry. This synergy is paving the way for innovative synthesis methods and novel applications.